1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine
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Overview
Description
1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-3-amine structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The pyrazole ring can be synthesized via a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The use of environmentally benign reagents and catalysts would also be a consideration for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, reduced pyrazole compounds, and various substituted benzyl derivatives .
Scientific Research Applications
1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Trifluralin: An agrochemical used as a pre-emergence herbicide.
Uniqueness
1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine is unique due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts distinct chemical and biological properties. This combination can lead to enhanced stability, bioavailability, and specificity in its applications compared to other trifluoromethylated compounds .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-10(15)16-17/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNWDVOWQIDLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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